Isopenillic Acid

Description

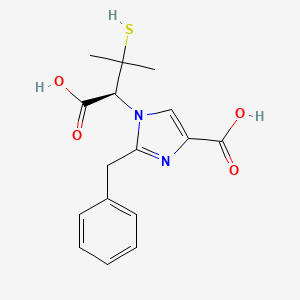

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O4S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-benzyl-1-[(1S)-1-carboxy-2-methyl-2-sulfanylpropyl]imidazole-4-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(15(21)22)18-9-11(14(19)20)17-12(18)8-10-6-4-3-5-7-10/h3-7,9,13,23H,8H2,1-2H3,(H,19,20)(H,21,22)/t13-/m0/s1 |

InChI Key |

QLTUFLACBYWAET-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |

Canonical SMILES |

CC(C)(C(C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |

Origin of Product |

United States |

Chemical Synthesis and Formation Mechanisms of Isopenillic Acid

Conversion from Penillic Acid

Isopenillic acid can be formed from penillic acid, another rearrangement product of penicillin, through specific chemical transformations. alliedacademies.orgscite.ai This conversion is particularly noted under alkaline and anaerobic conditions. alliedacademies.org

Under alkaline (basic) conditions, penillic acid can be converted to this compound. alliedacademies.orgscite.ai While penicillin G primarily degrades into penicilloic acid in alkaline media, which then decarboxylates to penilloic acid, the formation of this compound from penillic acid represents an alternative pathway. alliedacademies.orgresearchgate.net The presence of this compound in wastewater treatment processes has been attributed to the conversion of penillic acid under alkaline conditions. alliedacademies.org this compound possesses an open ring structure with a free thiol group, distinguishing it from penillic acid. alliedacademies.org

The transformation of penillic acid to this compound is also documented to occur in anaerobic environments. mdpi.comresearchgate.net Studies monitoring penicillin G degradation in wastewater treatment plants have identified this compound as a significant degradation product. researchgate.net Its presence was specifically linked to the conversion of penillic acid under anaerobic conditions within the treatment process. alliedacademies.org In one study, the load of this compound was observed to increase substantially during the anaerobic treatment phase. scite.ai This conversion is a key step in the environmental fate of penicillin degradation products, with this compound, penilloic acid, and penicilloic acid being the main metabolites found in surface water receiving wastewater treatment plant effluent. researchgate.net

| Transformation | Conditions | Key Findings |

| Penillic Acid to this compound | Alkaline (Base-Catalyzed) | This compound is formed from penillic acid under alkaline conditions, such as those found in wastewater treatment. alliedacademies.org |

| Penillic Acid to this compound | Anaerobic | The conversion is noted to occur in anaerobic environments, contributing to the mix of penicillin degradation products in wastewater. researchgate.netmdpi.comresearchgate.net |

Base-Catalyzed Rearrangements and Hydrolysis Pathways

Synthetic Routes for this compound and its Derivatives

The structure of isopenillic acids was definitively confirmed through chemical synthesis. core.ac.uk These synthetic routes provide a means to produce these compounds for study and characterization, independent of penicillin degradation.

An established synthetic pathway to this compound involves starting from D-penicillamine and proceeding through thiazolidine (B150603) derivatives. core.ac.uk This method was crucial in proving the chemical structure of isopenillic acids, which were among the first degradation products of penicillin to be studied. core.ac.uk The synthesis involves the condensation of D-penicillamine with appropriate reagents to form a thiazolidine ring, which is a core component of the penicillin structure and its derivatives. scielo.br This thiazolidine derivative is then further manipulated to yield the final this compound structure. core.ac.uk

Derivatives of this compound have been synthesized directly from penicillin esters through specific chemical reactions. core.ac.uk This approach offers a more direct route to the this compound scaffold from readily available penicillin precursors.

A notable one-step procedure for obtaining this compound derivatives involves the reaction of a benzylpenicillin ester with phosphorus pentachloride. core.ac.uk When a benzylpenicillin ester is treated with phosphorus pentachloride at an elevated temperature of 60°C, a mixture of the corresponding benzylthis compound ester and its disulfide is formed. core.ac.uk This reaction provides a direct conversion, potentially proceeding through a penillic acid derivative as an intermediate. core.ac.uk Under the same conditions, treating 6-phthalimidopenicillinate ester with phosphorus pentachloride results in the formation of α-methyl 6-phthalimidopenicilloate ester instead of an this compound derivative. core.ac.uk

| Starting Material | Reagent(s) | Product(s) | Reaction Conditions |

| Benzylpenicillin ester | Phosphorus pentachloride | Benzylthis compound ester and its disulfide | 60°C core.ac.uk |

| 6-Phthalimidopenicillinate ester | Phosphorus pentachloride | α-Methyl 6-phthalimidopenicilloate ester | 60°C core.ac.uk |

Direct Chemical Transformations from Penicillin Esters

Investigation of Proposed Intermediates in One-Step Syntheses

In the pursuit of efficient synthetic routes to this compound and its derivatives, researchers have explored one-step procedures, which by their nature, involve a series of transformations where the isolation of intermediate compounds is not always feasible. The investigation into the proposed intermediates in these complex reactions is crucial for understanding the reaction mechanism and optimizing conditions.

One notable one-step synthesis involves the reaction of benzylpenicillin esters with phosphorus pentachloride. core.ac.uk This reaction yields this compound derivatives, and it has been proposed that a penillic acid derivative could be a key intermediate in this transformation. core.ac.uk However, experimental evidence suggests that this might not be the case. During the reaction of benzylpenicillin methyl ester with phosphorus pentachloride, thin-layer chromatography (TLC) analysis did not detect any traces of dimethylpenillate. core.ac.uk Instead, other compounds were observed, indicating that the reaction may proceed through an alternative pathway. core.ac.uk

Further investigation into the reaction of benzylpenicillin ester with phosphorus pentachloride at elevated temperatures (60 °C) led to the isolation of two main products: benzylthis compound ester and its disulfide. core.ac.uk The formation of these products without the detection of a penillic acid intermediate suggests a more complex mechanism is at play. It is hypothesized that the reaction may involve the opening of the thiazolidine ring of the penicillin structure to form benzylpenicilloate intermediates. core.ac.uk

The influence of the phosphorus halide used has also been examined. When phosphorus trichloride (B1173362) was substituted for phosphorus pentachloride, only the thiol form (benzylthis compound ester) was isolated, and in a lower yield (approximately 10%), with no disulfide product being formed. core.ac.uk This finding highlights the role of the reagent in directing the reaction pathway and influencing the product distribution.

The table below summarizes the key findings from the investigation into the one-step synthesis of this compound derivatives from benzylpenicillin ester.

| Reactant | Reagent | Proposed Intermediate | Observed Products | Key Findings |

| Benzylpenicillin methyl ester | Phosphorus pentachloride | Dimethylpenillate | Benzylthis compound methyl ester, its disulfide | No dimethylpenillate was detected by TLC, suggesting it is an improbable intermediate. core.ac.uk |

| Benzylpenicillin ester | Phosphorus pentachloride | Penillic acid derivative | Benzylthis compound ester, its disulfide | The reaction proceeds without the accumulation of a detectable penillic acid intermediate. core.ac.uk |

| Benzylpenicillin ester | Phosphorus trichloride | Not specified | Benzylthis compound ester | Only the thiol product was formed in low yield, with no disulfide observed. core.ac.uk |

These studies underscore the complexity of one-step syntheses and the importance of detailed mechanistic investigations to elucidate the roles of proposed intermediates. While the direct conversion of penicillin derivatives to this compound derivatives is synthetically valuable, the exact sequence of events and the nature of the transient species involved remain areas of active research.

Advanced Spectroscopic and Structural Elucidation of Isopenillic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Data Analysis in Elucidation of Functional Groups

Proton NMR (¹H NMR) spectroscopy of an isopenillic acid ester has revealed characteristic signals that help in identifying its various functional groups. core.ac.uk For instance, the spectra show singlets for the two methyl (CH₃) groups, a singlet for the thiol (SH) proton, and singlets for the methoxy (B1213986) (OCH₃) protons. core.ac.uk Additionally, the spectrum displays signals corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons, as well as the protons of the benzyl (B1604629) group and the olefinic proton (=CH). core.ac.uk

Specific chemical shifts for an this compound derivative have been reported as follows:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 1.16 | s |

| CH₃ | 1.43 | s |

| SH | 1.95 | s |

| OCH₃ | 3.54 | s |

| OCH₃ | 3.90 | s |

| CH₂ | 4.23 | s |

| CH | 4.70 | s |

| C₆H₅ | 7.20 | s |

| =CH | 8.21 | s |

This table presents ¹H NMR data for an this compound ester derivative. Data sourced from Kovačević et al. core.ac.uk

¹³C NMR Data Analysis for Carbon Skeleton Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Free Thiol Group)

IR spectroscopy is instrumental in identifying the functional groups present in this compound. A key feature is the absorption band corresponding to the stretching vibration of the free thiol (S-H) group, which typically appears in the region of 2550-2600 cm⁻¹. core.ac.ukresearchgate.net In one study of an this compound derivative, a medium intensity band was observed at 2560 cm⁻¹, confirming the presence of the thiol group. core.ac.uk Other significant peaks in the IR spectrum of this derivative include a strong absorption at 1760 cm⁻¹ and a strong absorption at 1715 cm⁻¹, which are indicative of the carbonyl (C=O) stretching vibrations of the ester groups. core.ac.uk

| Functional Group | IR Absorption (cm⁻¹) | Intensity |

| S-H (thiol) | 2560 | m |

| C=O (ester) | 1760 | vs |

| C=O (ester) | 1715 | s |

This table shows characteristic IR absorption bands for an this compound ester derivative. Data sourced from Kovačević et al. core.ac.uk

Raman Spectroscopy for Molecular Structure Analysis

Raman spectroscopy offers complementary information to IR spectroscopy. While specific Raman data for this compound is scarce in the provided results, the technique is known to be sensitive to the vibrations of the molecular backbone. For related penicillin structures, Raman bands associated with the β-lactam and thiazolidine (B150603) rings, as well as the phenyl group, have been identified. acs.org For this compound, Raman spectroscopy could potentially be used to probe the vibrations of the imidazole (B134444) ring and the acrylate (B77674) double bond, providing further confirmation of the molecular structure. wikipedia.orgmdpi.com The S-H stretch also typically gives a strong signal in Raman spectra, appearing in the 2530–2610 cm⁻¹ range. uci.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. msu.edulibretexts.org The this compound structure contains a conjugated system within the α-(4-carbomethoxy-2-benzyl-5-imidazolyl)-β,β-dimethylacrylate ester framework, which is expected to absorb UV light. core.ac.uk

For an this compound derivative, the UV spectrum recorded in methanol (B129727) showed absorption maxima (λmax) at 212 nm, 220 nm, and a shoulder at 236 nm. core.ac.uk These absorptions are attributed to the π → π* electronic transitions within the conjugated chromophore of the molecule. uzh.ch The high molar absorptivity values (log ε > 4.0) indicate strong absorption, which is characteristic of extensively conjugated systems. core.ac.ukmsu.edu

| λmax (nm) | log ε |

| 212 | 4.07 |

| 220 | 4.07 |

| 236 (shoulder) | 4.05 |

This table displays the UV-Vis absorption data for an this compound ester derivative in methanol. Data sourced from Kovačević et al. core.ac.uk

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org In the context of this compound and its analogues, liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI/MS) has been a key method for their identification and analysis. pku.edu.cncapes.gov.br

The fragmentation of molecules in a mass spectrometer is a critical process for structural elucidation. wikipedia.org This dissociation of energetically unstable molecular ions provides a unique fragmentation pattern that acts as a fingerprint for the molecule. wikipedia.org For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org In the analysis of this compound, which is a degradation product of penicillin G, specific fragmental ions are observed. pku.edu.cn For instance, in positive ion mode, penicillin G can show fragment ions at m/z 160 and 176, while in negative ion mode, fragments at m/z 192 and 289 are characteristic. pku.edu.cn

The fragmentation process can be influenced by the conditions within the mass spectrometer, such as the cone voltage. pku.edu.cn By adjusting these parameters, researchers can obtain maximum structural information. pku.edu.cn For example, a study on penicillin G and its degradation products, including this compound, found that a cone voltage of 60V provided the most structural details for most of the analytes. pku.edu.cn The choice of ionization mode, positive or negative, also plays a crucial role, with acids and polyphenols typically being analyzed under negative ionization conditions. uab.edu

The study of penicillin G metabolites under various environmental conditions using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further highlighted the importance of fragmentation analysis. This technique has been used to identify and quantify major metabolites like penillic acid, penicilloic acid, penilloic acid, and this compound. researchgate.net

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Penicillin G | Negative ESI | [M-H]⁻ | 192, 289 | pku.edu.cn |

| Penicillin G | Positive ESI | [M+H]⁺ | 160, 176 | pku.edu.cn |

| This compound | Negative ESI | [M-H]⁻ | Data not specified | pku.edu.cnresearchgate.net |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Absolute Structure Determination of Derivatives

X-ray crystallography is a definitive technique for determining the absolute three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can generate a three-dimensional map of electron density, revealing the precise arrangement of atoms and their chemical bonds. wikipedia.orgnih.gov This method has been fundamental in understanding the structure of numerous biological molecules, including proteins and nucleic acids. wikipedia.org

In the study of this compound, X-ray crystallography has been crucial for confirming the structure of its derivatives. core.ac.uk For instance, the structure of an α-(4-carbomethoxy-2-benzyl-5-imidazolyl)-B,B-dimethylacrylate ester, a compound obtained from the desulphurization of this compound derivatives, was established through X-ray crystallographic analysis. core.ac.uk This analysis provided conclusive evidence for the this compound ester structure of the parent compounds. core.ac.uk

The process of X-ray crystallography involves growing high-quality crystals of the compound of interest, which can be a challenging step. nih.gov Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction data is collected and analyzed. nih.gov The crystal structure of isopenicillin N synthase, an enzyme involved in the biosynthesis of penicillin, has been solved using this technique, revealing a unique 'jelly-roll' motif. nih.gov

The application of X-ray crystallography extends to various derivatives, providing insights into their molecular geometry and intermolecular interactions. For example, the crystal structures of newly synthesized (–)-cytisine amino acid derivatives were determined to analyze weak hydrogen bonds and π···π interactions. researchgate.net Similarly, the technique has been used to investigate the binding of boronic acid inhibitors to β-lactamases, enzymes responsible for antibiotic resistance. nih.gov

Table 2: Crystallographic Data for Selected this compound-Related Structures

| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| α-(4-carbomethoxy-2-benzyl-5-imidazolyl)-B,B-dimethylacrylate ester | Not Specified | Not Specified | Confirmed this compound ester backbone | core.ac.uk |

| Isopenicillin N synthase (with Mn) | Not Specified | Not Specified | Buried active site within a 'jelly-roll' motif | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Derivative Chemistry of Isopenillic Acid

Reactions Involving the Thiol (-SH) Group

The thiol (-SH) group is a prominent feature of the isopenillic acid molecule and a key center of its reactivity. Thiols are the sulfur analogs of alcohols and are known for their nucleophilicity, particularly in their deprotonated thiolate form. nih.govwikipedia.org This inherent reactivity makes the thiol group of this compound susceptible to a variety of chemical reactions, including oxidation and alkylation. nih.gov

In the context of this compound chemistry, the thiol group's propensity for oxidation is particularly noteworthy. core.ac.uk It can be readily oxidized to form disulfide derivatives, a reaction that is a common pathway for thiols in the presence of oxidizing agents. wikipedia.orglibretexts.org This reactivity is analogous to the behavior of other biological thiols, such as the amino acid cysteine, which plays a crucial role in protein structure through the formation of disulfide bridges. wikipedia.org The free thiol groups in this compound and its derivatives are also thought to have the potential to react with cysteine residues in proteins. researchgate.net

The general reactivity of thiol groups includes:

Acidity: Thiols are more acidic than their alcohol counterparts and can be easily deprotonated to form thiolate anions. wikipedia.org

Nucleophilicity: The resulting thiolate is a potent nucleophile and can participate in reactions such as alkylation to form thioethers. wikipedia.org

Redox Chemistry: Thiols are readily oxidized to disulfides and can be reduced back from the disulfide form. wikipedia.orglibretexts.org

Metal Complexation: Thiolates can act as ligands, forming complexes with metal ions. wikipedia.org

Formation of Disulfide Derivatives and Related Mechanisms

A significant aspect of this compound's chemistry is its ability to form disulfide-linked dimers. The formation of a disulfide derivative of a benzylthis compound ester has been observed during its synthesis from benzylpenicillin ester when treated with phosphorus pentachloride. core.ac.uk In this reaction, a mixture of the this compound ester (a thiol) and its corresponding disulfide is produced. core.ac.uk

The mechanism of disulfide formation in this specific instance is proposed to be the oxidation of the initially formed thiol by phosphorus pentachloride during the reaction, as carrying out the reaction under a nitrogen atmosphere did not prevent the formation of the disulfide. core.ac.uk This indicates that atmospheric oxygen is not the primary oxidizing agent. core.ac.uk The formation of the disulfide is further supported by spectroscopic data, where the characteristic S-H band present in the IR and ¹H NMR spectra of the thiol is absent in the disulfide derivative. core.ac.uk

Table 1: Spectroscopic Data Distinguishing Thiol and Disulfide Derivatives of Benzylthis compound Ester core.ac.uk

| Spectroscopic Feature | Thiol Derivative (II) | Disulfide Derivative (III) |

| ¹H NMR | Presence of S-H signal at δ 2.1 | Absence of S-H signal |

| IR Spectrum | Presence of S-H band at 2225 cm⁻¹ | Absence of S-H band |

The general mechanism for the oxidation of thiols to disulfides involves the removal of a hydrogen atom from two thiol molecules, followed by the formation of a sulfur-sulfur single bond. libretexts.org This can be achieved using various oxidizing agents, such as halogens (e.g., bromine, iodine) or, as seen in the case of the this compound derivative, phosphorus pentachloride. core.ac.uklibretexts.org

Reactions Leading to Olefinic Products

This compound and its derivatives can undergo reactions that result in the formation of olefinic products. Specifically, both the benzylthis compound ester (the thiol) and its disulfide derivative have been shown to yield the same olefinic product upon treatment with reagents such as 1-chlorobenzotriazole, Raney nickel, or acetic anhydride. core.ac.uk This transformation suggests a desulfurization or elimination process.

The formation of an olefin from a carboxylic acid can also be achieved through transition-metal-catalyzed decarbonylation reactions, which proceed via one-carbon degradation. rsc.org While not explicitly reported for this compound itself, this represents a potential pathway for generating olefinic structures from carboxylic acids. Another related reaction is the acylation of olefins with carboxylic acid anhydrides to produce unsaturated ketones. okstate.edu

Table 2: Reagents for the Conversion of this compound Derivatives to Olefinic Products core.ac.uk

| Starting Material | Reagent | Product |

| Benzylthis compound ester (Thiol) | 1-Chlorobenzotriazole | Olefinic product |

| Benzylthis compound ester (Thiol) | Raney nickel | Olefinic product |

| Benzylthis compound ester (Thiol) | Acetic anhydride | Olefinic product |

| Disulfide of benzylthis compound ester | 1-Chlorobenzotriazole | Olefinic product |

| Disulfide of benzylthis compound ester | Raney nickel | Olefinic product |

| Disulfide of benzylthis compound ester | Acetic anhydride | Olefinic product |

Esterification and Hydrolysis Studies of this compound Esters

The carboxylic acid moiety of this compound can undergo esterification, a common reaction for carboxylic acids. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemistrystudent.com This is a reversible condensation reaction where a molecule of water is eliminated. chemistrystudent.comsavemyexams.com The reverse reaction, the acid-catalyzed hydrolysis of an ester, can be favored by using an excess of water. youtube.comlibretexts.org

The hydrolysis of esters can also be carried out under basic conditions, a process known as saponification. libretexts.org This reaction is generally irreversible and yields a carboxylate salt and an alcohol. savemyexams.comlibretexts.org Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. savemyexams.com

In the context of this compound chemistry, an attempt to hydrolyze a trichloroethyl ester of a benzylthis compound derivative using sodium hydroxide (B78521) in methanol (B129727) was noted to result in the formation of an olefinic product, rather than the expected carboxylic acid. core.ac.uk This highlights that the reactivity of the this compound core can influence the outcomes of standard reactions like hydrolysis.

Table 3: General Conditions for Esterification and Hydrolysis chemistrystudent.comsavemyexams.comyoutube.comlibretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Conditions | Products |

| Fischer Esterification | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄) | Heat (reflux) | Ester, Water |

| Acid-Catalyzed Hydrolysis | Ester, Water, Acid catalyst (e.g., H₂SO₄) | Heat (reflux) | Carboxylic acid, Alcohol |

| Base-Mediated Hydrolysis (Saponification) | Ester, Aqueous base (e.g., NaOH) | Heat (reflux) | Carboxylate salt, Alcohol |

Exploration of Other Chemical Modifications and Analogues

This compound itself is a product of the degradation of penicillin. researchgate.netdokumen.pub The study of penicillin and its derivatives has led to the characterization of a wide range of related compounds. The initial isolation of this compound derivatives from the reaction of benzylpenicillin ester with phosphorus pentachloride represents a one-step procedure to access this class of compounds, potentially bypassing the intermediate formation of penillic acid. core.ac.uk

The broader landscape of penicillin chemistry includes various modifications and the synthesis of analogues. dokumen.pub While specific, extensive studies on the modification of this compound are not widely reported, its structural features present opportunities for further chemical exploration. The presence of a thiol, a carboxylic acid, and a unique heterocyclic system makes it a potential scaffold for the synthesis of novel compounds. For instance, the thiol group could be a handle for conjugation to other molecules, and the carboxylic acid could be converted to amides or other derivatives. The this compound structure has been identified in environmental samples as a transformation product of antibiotics, indicating its stability and potential for further interactions in various milieus. acs.org

Environmental Chemistry and Biotransformation of Isopenillic Acid

Occurrence and Distribution in Environmental Matrices (e.g., Wastewater, Agricultural Systems)

Isopenillic acid is not released directly into the environment but is formed in situ from the degradation of penicillins. Its detection serves as an indicator of penicillin contamination and its transformation under acidic conditions. Research has identified its presence primarily in matrices where penicillins are used extensively and conditions favor their acidic degradation pathway.

Agricultural Systems: The most significant reservoir for this compound is animal manure from concentrated animal feeding operations (CAFOs) where penicillins are used for therapeutic and prophylactic purposes. Penicillin G, when excreted, undergoes rapid transformation in manure storage systems. Studies have shown that the acidic environment sometimes found in liquid manure slurries facilitates the rearrangement of penicillin G to penillic acid, which subsequently isomerizes to the more stable this compound [5, 7]. Concentrations can be transient but significant, making it a key component of the total penicillin residue profile in these systems.

Wastewater Treatment Plants (WWTPs): this compound can be detected in both the influent and effluent of WWTPs. Its presence in influent is linked to the excretion of penicillin transformation products from human use. While the primary human metabolite is penicilloic acid, the acidic conditions present in the stomach and urinary tract can also lead to the formation of penillic acid and, consequently, this compound . Its persistence through treatment processes depends heavily on the operational parameters of the plant.

The table below summarizes typical detection findings for this compound in environmental samples.

| Environmental Matrix | Typical Finding | Context and Significance | References |

|---|---|---|---|

| Swine Manure Slurry | Detected as a major transformation product | Forms from penillic acid under typical storage conditions (pH 5.5-7.5). Its presence confirms the acidic degradation pathway of Penicillin G. | , |

| Wastewater Influent | Trace to low concentrations | Indicates excretion of acid-catalyzed degradation products of penicillin from human consumption. | |

| Soil Amended with Manure | Detected post-application | Represents a pathway for the introduction of antibiotic transformation products into terrestrial ecosystems. Persistence is influenced by soil pH and microbial activity. |

Degradation Kinetics and Pathways in Aqueous Environments

The primary formation pathway for this compound is the isomerization of its precursor, penillic acid. Once formed, this compound is subject to further degradation, primarily through hydrolysis.

Formation: Penicillin G rearranges under acidic conditions (pH < 4) to form penillic acid. This penillic acid then undergoes a reversible isomerization to form this compound. In many environmental systems, this compound is found to be more stable than penillic acid, leading to its accumulation [5, 14].

Degradation: The principal degradation mechanism for this compound in aqueous solutions is hydrolysis. This reaction cleaves the molecule, leading to the formation of smaller, more labile compounds, most notably penicillamine (B1679230) and penilloaldehyde (B3061144) . This hydrolysis is highly dependent on environmental factors, particularly pH.

The kinetics of this compound degradation are often described by first-order kinetics. Its stability is significantly greater than that of the parent penicillin G, especially under the acidic conditions that favor its formation.

| Condition | Parameter | Finding | References |

|---|---|---|---|

| pH 4.0, 25°C | Half-life (t1/2) | Approximately 23 days | |

| pH 7.0, 25°C | Half-life (t1/2) | Approximately 10 days | |

| pH 9.0, 25°C | Half-life (t1/2) | Less than 1 day | , |

Factors Influencing Environmental Persistence and Transformation Rates

The persistence and transformation of this compound are not static but are governed by a combination of physicochemical and biological factors.

pH: pH is the most critical factor controlling the fate of this compound. As shown in Table 2, its stability is maximal in acidic to neutral solutions and decreases sharply in alkaline conditions (pH > 8), where hydrolysis is rapid [14, 15]. The formation of this compound from penillic acid is also pH-dependent, creating a complex interplay where the conditions that favor its formation also contribute to its relative persistence compared to other degradants.

Temperature: As with most chemical reactions, temperature significantly influences transformation rates. Increased temperatures accelerate the hydrolysis of this compound. For instance, studies on penicillin G degradation in manure have shown that transformation products, including this compound, are removed more rapidly at higher ambient temperatures (e.g., 22°C) compared to cold storage conditions (e.g., 4°C) [5, 7].

| Factor | Effect on this compound | Mechanism | References |

|---|---|---|---|

| Low pH (Acidic) | Increases persistence relative to other degradants | Favors formation from penillic acid and slows the rate of hydrolysis compared to alkaline conditions. | , |

| High pH (Alkaline) | Decreases persistence | Catalyzes rapid hydrolysis to penicillamine and penilloaldehyde. | , |

| Increasing Temperature | Decreases persistence | Accelerates the rate of all chemical degradation reactions, including hydrolysis. | , |

| Anaerobic Conditions | Generally decreases persistence | Promotes biotransformation by anaerobic microorganisms, leading to more complete degradation. | , |

Role in the Overall Penicillin Degradation Product Profile

This compound is a key intermediate in one of the two major degradation pathways of penicillin G, providing valuable information about the environmental conditions under which the parent antibiotic has degraded.

The Penicilloic Acid Pathway: At neutral to alkaline pH, the β-lactam ring of penicillin G is hydrolyzed to form penicilloic acid. This is often the dominant pathway in biological systems (e.g., human metabolism) and neutral waters. Penicilloic acid can further degrade to penilloic acid.

The Penillic Acid Pathway: At acidic pH (typically < 5), penicillin G undergoes an intramolecular rearrangement to form penillic acid. This penillic acid then isomerizes to the more thermodynamically stable This compound .

Therefore, the detection of this compound in an environmental sample is a strong signature of the acidic degradation pathway. In complex matrices like manure or certain industrial wastewaters, both pathways can occur simultaneously, leading to a mixture of degradation products. The relative ratio of penicilloic acid to this compound can thus provide insight into the pH history of the sample [5, 14]. This compound, due to its relatively high stability under acidic and neutral conditions compared to the parent drug, can sometimes be a more persistent marker of historical penicillin contamination than penicillin G itself .

Methodological Approaches for Detection and Quantitation of Isopenillic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for the separation and identification of isopenillic acid from complex mixtures, which often contain penicillin and its other degradation products. nih.govnih.gov High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are the predominant methods employed for this purpose. researchgate.netnih.govnih.govusp.org

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a sophisticated analytical technique that offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and higher sensitivity. usp.orgmeasurlabs.com These benefits are achieved through the use of columns with smaller particle sizes and instrumentation capable of handling higher pressures. usp.orgmeasurlabs.com

For the analysis of this compound, UHPLC methods often utilize reversed-phase chromatography with a C18 column. researchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) formate) and an organic modifier (like acetonitrile) is commonly employed to achieve optimal separation of penicillin G and its metabolites, including this compound. researchgate.net The separation of multiple penicillin degradation products can be achieved in a short run time, often within minutes. researchgate.netnih.gov

A study detailing the analysis of penicillin G and its metabolites in citrus fruit utilized an Acquity UPLC BEH C18 column (50 mm x 2.1 mm x 1.7 µm) with a gradient of ammonium formate (B1220265) buffer (10mM; pH 4.7) and acetonitrile (B52724) at a flow rate of 0.3 mL/min and a column temperature of 30°C. researchgate.net This method successfully separated multiple analytes within a 7-minute run time. researchgate.net

Mass Spectrometry (MS/MS) in Analytical Method Development for this compound

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful detection technique frequently coupled with liquid chromatography for the analysis of this compound. researchgate.netmeasurlabs.com This combination, known as LC-MS/MS, provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target analyte even in complex matrices. researchgate.netmeasurlabs.com

In MS/MS analysis, precursor ions of the analyte of interest are selected and fragmented to produce characteristic product ions. researchgate.net The monitoring of these specific transitions enhances the specificity of the method. researchgate.net For this compound, as with other penicillin degradation products, positive ion electrospray ionization (ESI) is a common ionization technique. researchgate.netresearchgate.net

Research has demonstrated the use of two product ion transitions for each analyte to ensure a high degree of selectivity in the identification of penicillin G and its metabolites. researchgate.netresearchgate.net The optimization of MS/MS fragmentation conditions for each compound is crucial to obtain both specific fragments and high signal intensity. researchgate.net Different UHPLC-MS/MS systems, such as those employing a Thermo Q Exactive Orbitrap or a Sciex 6500 QTrap, have been successfully used for the identification and quantitation of penicillin G and its metabolites, including this compound. researchgate.net

Development and Validation of Analytical Protocols for Environmental and Synthetic Studies

The development of analytical protocols for this compound involves a systematic process to ensure the method is reliable and fit for its intended purpose, whether for environmental monitoring or synthetic studies. mdpi.comeuropean-biochar.orgfraunhofer.decloudfront.net This process includes sample preparation, optimization of chromatographic and mass spectrometric conditions, and thorough method validation. mdpi.comeuropean-biochar.orgfraunhofer.decloudfront.net

Sample preparation is a critical step to extract the analyte from the matrix and remove potential interferences. For environmental water samples, solid-phase extraction (SPE) is a common technique used to concentrate and purify the analytes before analysis. pku.edu.cn In a study of a penicillin production wastewater treatment plant, an LC-ESI/MS method was developed for the simultaneous identification of penicillin G and five of its degradation products, including this compound. pku.edu.cn

Method validation is performed to demonstrate that the analytical method is accurate, precise, specific, and sensitive. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and reproducibility. researchgate.netmdpi.com For instance, in the analysis of penicillin G and its metabolites in citrus, the method was validated for linearity, with correlation coefficients (r²) greater than 0.9981. researchgate.net The LOD for penicillin G and its metabolites was found to be 0.1 ng/g when 2 g of citrus was extracted. researchgate.net Recovery studies are conducted by spiking blank matrix with known concentrations of the analyte to assess the accuracy of the extraction procedure. researchgate.net

The table below summarizes typical parameters for a validated UHPLC-MS/MS method for the analysis of penicillin and its degradation products.

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.99 | researchgate.net |

| Limit of Detection (LOD) | 0.1 ng/g (in citrus matrix) | researchgate.net |

| Limit of Quantitation (LOQ) | 0.031 µg/L (for Penicillin G in river water) | pku.edu.cn |

| Recovery | 50-75% for penillic and penilloic acids | researchgate.net |

| Reproducibility (RSD) | 1.3% - 9.6% | researchgate.net |

Theoretical and Mechanistic Investigations of Isopenillic Acid Formation and Reactivity

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry offers a robust framework for dissecting complex reaction mechanisms at a molecular level. openaccessjournals.com By simulating the potential energy surface (PES) of a reaction, researchers can identify reactants, products, transition states, and intermediates, thereby constructing a detailed map of the reaction pathway. smu.eduscielo.br For the formation of isopenillic acid, these methods are instrumental in clarifying the multi-step degradation process of the penicillin core structure.

The formation of this compound is notably observed during the degradation of penicillin under various conditions, including in the presence of acid or through specific chemical reactions. core.ac.uknih.gov For instance, this compound derivatives have been isolated following the reaction of benzylpenicillin ester with phosphorus pentachloride, where a penillic acid derivative is a potential intermediate. core.ac.uk Computational approaches can model such reactions to determine the energetics of different possible pathways and validate or challenge proposed mechanisms. smu.edu

Key computational methods used for elucidating reaction mechanisms include:

Density Functional Theory (DFT): This method has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. openaccessjournals.comsumitomo-chem.co.jp It is widely used to calculate the geometries and energies of stationary points along a reaction coordinate. nih.gov

Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are based on first principles without empirical parameters, offering high accuracy, though often at a higher computational expense. scielo.brwikipedia.org

Intrinsic Reaction Coordinate (IRC) calculations: Following the identification of a transition state, IRC calculations can trace the reaction path downhill to connect the transition state with its corresponding reactants and products, confirming the proposed pathway. smu.edu

QM/MM (Quantum Mechanics/Molecular Mechanics): For reactions in complex environments, such as in the presence of a solvent, QM/MM methods treat the core reacting species with high-level quantum mechanics and the surrounding environment with more efficient classical molecular mechanics. wikipedia.org

These computational tools allow for a detailed analysis of bond-breaking and bond-forming events, the characterization of transition states, and the calculation of activation energies, providing a quantitative understanding of reaction kinetics. sumitomo-chem.co.jp

| Computational Approach | Primary Function | Application in this compound Formation Studies |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, geometry optimization, and energies of molecules. nih.gov | Modeling the isomerization of penillic acid to this compound; determining relative energies of intermediates. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | Provides highly accurate energy calculations and electron correlation effects. scielo.br | Refining the energy profile of the reaction pathway for higher accuracy. |

| Intrinsic Reaction Coordinate (IRC) | Maps the minimum energy path connecting a transition state to reactants and products. smu.edu | Confirming that the calculated transition state for isomerization directly connects penillic and this compound structures. |

| QM/MM Methods | Simulates reactions in a condensed phase or enzymatic environment. wikipedia.org | Investigating the influence of solvent (e.g., water) on the degradation of penicillin and the formation of this compound. |

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical calculations provide profound insights into the molecular structure and electronic properties that govern the stability and reactivity of this compound. chimicatechnoacta.ru These studies typically employ methods like Density Functional Theory (DFT) to solve the molecular Schrödinger equation, yielding detailed information about the molecule's three-dimensional geometry and electron distribution. nih.govnih.gov

The optimized molecular structure reveals precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available. aun.edu.eg More importantly, these calculations elucidate the electronic properties that are fundamental to chemical reactivity. chimicatechnoacta.ru Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile. arabjchem.org

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to a greater susceptibility to nucleophilic attack, making the molecule more electrophilic. arabjchem.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. chimicatechnoacta.ru

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net

By calculating these properties for this compound and comparing them to its isomer, penillic acid, and other degradation intermediates, researchers can rationalize their relative stabilities and predict their subsequent chemical behavior.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Penillic Acid | -6.2 | -1.5 | 4.7 | 3.5 |

| This compound | -6.1 | -1.4 | 4.7 | 4.2 |

| Penicilloic Acid | -6.5 | -1.2 | 5.3 | 5.1 |

Note: The values in this table are illustrative examples based on typical DFT calculation results for similar organic molecules and are intended to demonstrate the concepts.

Modeling of Degradation Pathways and Intermediate Stability

The degradation of penicillin is a complex process involving several intermediates. researchgate.net this compound is one of several final products in a cascade that begins with the hydrolysis of the highly strained β-lactam ring of penicillin. nih.govresearchgate.net This initial step, often catalyzed by acid, leads to the formation of penicilloic acid. researchgate.net Penicilloic acid is unstable and can subsequently undergo further rearrangement and decarboxylation to form penilloic acid or rearrange to form penillic acid. researchgate.net

Studies have shown that under certain conditions, particularly in anaerobic environments or during hydrothermal treatment under acidic pH, penillic acid can isomerize to form this compound. nih.govresearchgate.net The peak area of this compound (DP5) was found to be significantly less than that of a penillic acid isomer (DP4), suggesting it is a minor product in this specific pathway. nih.gov

Computational modeling is a powerful tool to investigate these degradation pathways. encyclopedia.pub By calculating the Gibbs free energy (ΔG) for each step, researchers can map out the energy landscape of the entire degradation process. This allows for the determination of the relative thermodynamic stability of each intermediate. smu.edu A lower free energy corresponds to a more stable species. These calculations can help explain why certain products are favored under specific environmental conditions (e.g., pH, temperature). nih.gov For example, modeling can confirm whether the conversion of penillic acid to this compound is a thermodynamically favorable process and can estimate the activation energy barrier for this isomerization, providing insight into the kinetics of the reaction.

| Compound/Intermediate | Relative Gibbs Free Energy (kcal/mol) | Role in Pathway |

|---|---|---|

| Penicillin G | +5.0 | Reactant |

| Penicilloic Acid | 0.0 | Initial hydrolysis product. researchgate.net |

| Penillic Acid | -15.0 | Rearrangement product, precursor to this compound. nih.govresearchgate.net |

| This compound | -15.5 | Isomerization product of Penillic Acid. nih.govresearchgate.net |

| Penilloic Acid | -25.0 | Decarboxylation product. researchgate.net |

Note: The energy values are illustrative, benchmarked against Penicilloic Acid, and represent plausible relative stabilities based on known degradation pathways. The negative values indicate greater thermodynamic stability relative to the benchmark.

Q & A

How is isopenillic acid identified in complex biological or environmental samples, and what analytical methods are most reliable?

This compound is typically identified using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) . Key markers include a mass-to-charge ratio (m/z) of 335 and earlier chromatographic elution compared to structurally similar compounds like penillic acid due to its higher polarity (attributed to a free thiol group and open-ring structure). Method validation should include spiked recovery tests and fragmentation pattern analysis, even in the absence of reference standards .

What role does this compound play in the degradation pathway of penicillin G, and how do reaction conditions influence its formation?

This compound is a transient intermediate in the multi-step degradation of penicillin G. It forms via the conversion of penilloaldehyde (molecular weight 177.1) and subsequently transforms into penicillenic acid (244.0 Da). Reaction conditions such as pH, temperature, and catalytic agents critically affect yields. For instance, acidic environments favor ring-opening steps, while alkaline conditions may stabilize intermediates. Detailed kinetic studies are required to optimize these parameters .

Why is this compound prioritized as an environmental contaminant compared to other β-lactam transformation products (TPs)?

This compound has a prioritization score of 3 (on a scale of 2–6, with lower scores indicating higher concern) due to its elevated risk quotients for antimicrobial resistance (RQAMR), carcinogenicity potential, and environmental mobility. Unlike most β-lactam TPs, which lose pharmacological activity after ring cleavage, this compound retains bioactivity, posing risks to aquatic ecosystems and human health .

How do structural differences between this compound and penillic acid impact their detection and environmental behavior?

This compound differs from penillic acid in its open-ring structure and free thiol group, increasing its polarity. This structural distinction leads to earlier elution in reversed-phase chromatography and higher solubility in aqueous environments, enhancing its mobility in water systems. Advanced techniques like NMR spectroscopy or X-ray crystallography are required to confirm these structural nuances, especially in the absence of commercial standards .

What methodological challenges arise when quantifying this compound in the absence of certified reference materials?

Researchers must rely on indirect quantification strategies , such as:

- Comparative mass spectrometry : Using fragmentation patterns and retention times from analogous compounds (e.g., penillic acid).

- Isotopic labeling : Synthesizing deuterated or carbon-13 analogs for internal standardization.

- Computational modeling : Predicting ionization efficiency and chromatographic behavior based on structural analogs .

How can contradictions in reported bioactivity data for this compound be resolved in meta-analyses?

Discrepancies often arise from variations in experimental models (e.g., bacterial strains, enzyme sources) and sample preparation protocols (e.g., pH adjustment, solvent choice). To harmonize

- Standardize bioassays using ISO-certified microbial strains.

- Report detailed metadata, including reaction matrices and stability tests.

- Use multivariate statistical tools (e.g., PCA) to isolate confounding variables .

What are the implications of this compound’s environmental persistence for antibiotic resistance gene (ARG) propagation?

This compound’s stability in aquatic systems may promote horizontal gene transfer via plasmid-mediated resistance mechanisms. Studies should combine:

- Metagenomic sequencing to track ARG abundance in contaminated sites.

- Microcosm experiments to assess its synergistic effects with other TPs.

- QSAR modeling to predict its interaction with bacterial efflux pumps .

How can researchers validate the proposed degradation pathways of this compound in silico?

Computational approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.